molecular formula C18H17ClN2O B2369343 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide CAS No. 1252839-14-7

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide

Cat. No.: B2369343
CAS No.: 1252839-14-7
M. Wt: 312.8
InChI Key: IXNQSSOCAPFKBV-UHFFFAOYSA-N
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Description

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide typically involves a multi-step process. One common method starts with the halogenation of an indole derivative to introduce the chlorine atom at the 5-position. This is followed by the acylation of the indole ring to form the carboxamide group. The final step involves the alkylation of the nitrogen atom with 3-phenylpropyl bromide under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Scientific Research Applications

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets in the body. It is believed to modulate certain signaling pathways, such as the PI3K/Akt/mTOR pathway, which is involved in cell growth and survival. Additionally, it may inhibit enzymes like carbonic anhydrase, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-(2-chlorobenzyl)-2-methoxy-N-(3-phenylpropyl)benzenesulfonamide
  • 5-chloro-N-(4-chlorobenzyl)-2-methoxy-N-(3-phenylpropyl)benzenesulfonamide

Uniqueness

Compared to similar compounds, 5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide is unique due to its specific substitution pattern on the indole ring, which may confer distinct biological activities and chemical reactivity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .

Properties

IUPAC Name

5-chloro-N-(3-phenylpropyl)-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O/c19-15-8-9-16-14(11-15)12-17(21-16)18(22)20-10-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-9,11-12,21H,4,7,10H2,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXNQSSOCAPFKBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)C2=CC3=C(N2)C=CC(=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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